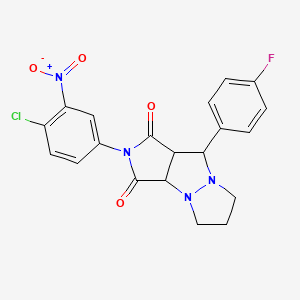
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The addition of phenyl and ethyl-methylphenyl groups further enhances its chemical properties, making it a subject of study in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinazolin-4-amine, which is then subjected to a substitution reaction with 2-ethyl-6-methylphenylamine. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the compound in its pure hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline core, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For instance, oxidation reactions may need to be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group may yield a carboxylic acid derivative, while reduction of the quinazoline core can lead to the formation of a dihydroquinazoline compound.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The exact pathways and molecular targets are still under investigation, but its quinazoline core is known to play a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetochlor: A chloroacetanilide herbicide with a similar ethyl-methylphenyl group.
N-(2-ethyl-6-methylphenyl)-2-chloroacetamide: An aromatic amide with a similar structural motif.
Metolachlor: Another chloroacetanilide herbicide with structural similarities.
Uniqueness
What sets N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride apart is its quinazoline core, which imparts unique chemical and biological properties. Unlike the herbicides mentioned, this compound is primarily studied for its potential therapeutic applications and its role in advanced material science.
Propriétés
Formule moléculaire |
C23H22ClN3 |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C23H21N3.ClH/c1-3-17-13-9-10-16(2)21(17)25-23-19-14-7-8-15-20(19)24-22(26-23)18-11-5-4-6-12-18;/h4-15H,3H2,1-2H3,(H,24,25,26);1H |
Clé InChI |
CQKHQMGSZKYNTA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)
![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)

![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)

![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)


![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)
![S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate](/img/structure/B12634871.png)
